1-(3-Bromobenzyl)-4-(pyridin-4-ylmethyl)piperazine
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Overview
Description
1-[(3-bromophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in many pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[(3-bromophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine can be achieved through several synthetic routes. One common method involves the use of a Mannich reaction, which incorporates the piperazine ring into biologically active compounds . The reaction typically involves the condensation of a primary or secondary amine with formaldehyde and a carbonyl compound. Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-[(3-bromophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
1-[(3-bromophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(3-bromophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
1-[(3-bromophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine can be compared with other similar compounds, such as:
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide These compounds share similar structural motifs but may differ in their biological activities and applications. The uniqueness of 1-[(3-bromophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine lies in its specific combination of functional groups and its potential therapeutic applications.
Properties
Molecular Formula |
C17H20BrN3 |
---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C17H20BrN3/c18-17-3-1-2-16(12-17)14-21-10-8-20(9-11-21)13-15-4-6-19-7-5-15/h1-7,12H,8-11,13-14H2 |
InChI Key |
WTHSVRXBIIBLSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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